1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea
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Overview
Description
1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities
Future Directions
The future directions for “1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-ethylurea” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . Given the broad range of activities exhibited by benzimidazole derivatives, there is significant potential for new discoveries in this area .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities . For instance, some imidazole derivatives have been shown to inhibit certain enzymes, block receptor sites, or interfere with essential biochemical pathways .
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that the compound could potentially have various effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
These activities suggest that 1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea may interact with a variety of enzymes, proteins, and other biomolecules, influencing their function and the biochemical reactions they are involved in .
Cellular Effects
Based on the known activities of benzimidazole derivatives, it can be hypothesized that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea typically involves the reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4-(1H-benzo[d]imidazol-2-yl)aniline and ethyl isocyanate.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Procedure: The starting materials are mixed in the solvent, and the reaction mixture is stirred for several hours. The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Isolation and Purification: The product is isolated by filtration or extraction and purified using recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, using reagents such as halogens or alkylating agents.
Hydrolysis: Hydrolysis of the urea moiety can be achieved using acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor. Its benzimidazole core is known to interact with various biological targets, making it a valuable scaffold for drug design.
Material Science: The compound is explored for its optoelectronic properties, including its use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Its ability to form stable complexes with metals makes it useful in the development of advanced materials.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules. Its stability and reactivity make it suitable for various industrial applications, including the production of dyes and pigments.
Comparison with Similar Compounds
1-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-ethylurea can be compared with other benzimidazole derivatives, such as:
1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methylurea: Similar in structure but with a methyl group instead of an ethyl group. This compound may exhibit different reactivity and biological activity.
4-(1H-benzo[d]imidazol-2-yl)aniline: The precursor to this compound, which lacks the urea moiety. It is used in the synthesis of various benzimidazole derivatives.
1-(1H-benzo[d]imidazol-2-yl)-3-phenylurea: A related compound with a phenyl group instead of the 4-(1H-benzo[d]imidazol-2-yl)phenyl group. It may have different applications and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)phenyl]-3-ethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-2-17-16(21)18-12-9-7-11(8-10-12)15-19-13-5-3-4-6-14(13)20-15/h3-10H,2H2,1H3,(H,19,20)(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNRYSARMRPZRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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